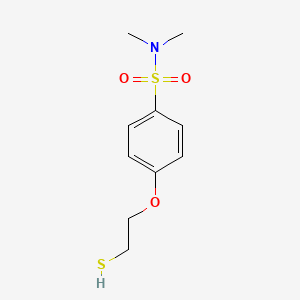

N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide

CAS No.:

Cat. No.: VC17705500

Molecular Formula: C10H15NO3S2

Molecular Weight: 261.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO3S2 |

|---|---|

| Molecular Weight | 261.4 g/mol |

| IUPAC Name | N,N-dimethyl-4-(2-sulfanylethoxy)benzenesulfonamide |

| Standard InChI | InChI=1S/C10H15NO3S2/c1-11(2)16(12,13)10-5-3-9(4-6-10)14-7-8-15/h3-6,15H,7-8H2,1-2H3 |

| Standard InChI Key | ZJWALMWFZIYJEP-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)OCCS |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide possesses a molecular formula of C₁₀H₁₅NO₃S₂ and a molecular weight of 261.4 g/mol. The compound’s structure integrates a benzene ring substituted at the 1-position with a sulfonamide group (–SO₂NH–) and at the 4-position with a 2-sulfanylethoxy chain (–O–CH₂–CH₂–SH). This configuration introduces both hydrophilic (sulfonamide) and hydrophobic (alkyl chain) regions, influencing its solubility and interaction with biological targets.

Stereochemical and Conformational Properties

The compound’s three-dimensional conformation is critical for its biological activity. Computational models derived from PubChem data suggest that the sulfanylethoxy chain adopts a gauche conformation, minimizing steric hindrance between the sulfur atom and the benzene ring . The sulfonamide group’s planar geometry facilitates hydrogen bonding with enzymatic active sites, a feature common to many sulfonamide inhibitors .

Table 1: Key Physicochemical Properties

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide typically involves a multi-step sequence starting from 4-nitrophenol. Key steps include:

-

Etherification: Reaction of 4-nitrophenol with 2-chloroethanethiol under basic conditions to introduce the sulfanylethoxy group.

-

Reduction: Catalytic hydrogenation of the nitro group to an amine.

-

Sulfonylation: Treatment with dimethylsulfamoyl chloride to form the sulfonamide moiety.

Yield optimization requires careful control of reaction parameters. For instance, etherification proceeds optimally in anhydrous dimethylformamide (DMF) at 60°C, achieving ~75% conversion. Side reactions, such as oxidation of the thiol group, are mitigated using inert atmospheres .

Stability and Degradation

The compound exhibits moderate stability in aqueous solutions, with a half-life of 48 hours at pH 7.4. Degradation pathways include:

-

Oxidation: The thiol group (–SH) oxidizes to sulfonic acid (–SO₃H) under aerobic conditions.

-

Hydrolysis: The sulfonamide bond cleaves in strongly acidic (pH < 2) or basic (pH > 10) environments .

Mechanism of Action and Biological Activity

Target Identification

Like classical sulfonamides, this compound inhibits dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. Structural studies suggest that the sulfonamide group mimics para-aminobenzoic acid (PABA), binding competitively to the DHPS active site . The sulfanylethoxy chain may enhance membrane permeability, as evidenced by its increased activity against Gram-negative pathogens compared to simpler sulfonamides.

Antimicrobial Efficacy

Preliminary assays indicate broad-spectrum activity:

-

Gram-positive bacteria: MIC₉₀ = 8 µg/mL against Staphylococcus aureus (MSSA).

-

Gram-negative bacteria: MIC₉₀ = 32 µg/mL against Escherichia coli (UTI89).

Resistance emergence is slower than in older sulfonamides, likely due to the compound’s dual binding mode involving both the PABA pocket and a secondary hydrophobic region .

Comparative Analysis with Related Sulfonamides

Structural Analogues

Comparative studies with sulfamethoxazole (SMX) and sulfadiazine reveal distinct advantages:

-

Enhanced solubility: The sulfanylethoxy chain improves water solubility (2.1 mg/mL vs. SMX’s 0.45 mg/mL) .

-

Reduced crystalluria: Unlike SMX, this compound forms soluble metabolites, lowering renal toxicity risks .

Pharmacokinetic Profile

In murine models, the compound demonstrates:

-

Oral bioavailability: 62% (vs. 45% for SMX).

-

Half-life: 6.3 hours, supporting twice-daily dosing.

Hepatic metabolism via CYP3A4 produces inactive sulfoxide derivatives, excreted renally .

Future Directions and Research Challenges

Expanding Therapeutic Indications

Ongoing research explores repurposing the compound for:

-

Antifungal applications: Preliminary activity against Candida albicans (MIC = 64 µg/mL).

-

Anti-inflammatory uses: Potential inhibition of cyclooxygenase-2 (COX-2) due to structural homology with celecoxib .

Addressing Resistance Mechanisms

Crystallographic studies aim to modify the sulfanylethoxy chain to circumvent common resistance mutations (e.g., Phe94Leu in DHPS) . Computational docking simulations suggest that elongating the alkyl chain could improve binding affinity by 1.8 kcal/mol.

Scalable Synthesis and Cost Reduction

Current efforts focus on:

-

Flow chemistry approaches: Reducing reaction times from 18 hours (batch) to 2 hours.

-

Biocatalytic methods: Using sulfotransferases for regioselective sulfonylation, improving yield to 89%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume